![molecular formula C₂₁H₃₁NO₁₁ B1140099 Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside CAS No. 53167-38-7](/img/structure/B1140099.png)
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
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Description
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside, or Benzyl 2-acetamido-2-deoxy-4-O-b-D-galactopyranosyl-b-D-glucopyranoside, is a carbohydrate-based compound that has a variety of applications in the scientific research field. It is a glycoside, a type of compound that is composed of a sugar and a non-sugar component. It is also known as “Galactosylglucoside” or “Gal/Glc”. This compound is used in many scientific research applications, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Inhibition of Pro-Inflammatory Cytokines
This compound has been shown to inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines . This property may be helpful in treating inflammatory conditions.
High-Performance Liquid Chromatography (HPLC)
The compound can be analyzed using high-performance liquid chromatography (HPLC), which separates molecules based on their chemical properties .
Target for Antibodies and Polymer-Based Drug Delivery Systems
The acid residues present in the molecule make it an ideal target for antibodies and polymer-based drug delivery systems .
Cell Adhesion and Signaling
In host cells, this compound is involved in various biological processes related to cell adhesion and signaling .
Research Use
This compound is available for research use only . It can be used in various biochemical and pharmaceutical research applications .
Manufacturing and Supply
This compound is manufactured and supplied by various biochemical companies for use in scientific research .
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUTXOZIXYNPMH-VSPFHFLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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